1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol

Catalog No.
S15868264
CAS No.
M.F
C10H19NO
M. Wt
169.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan...

Product Name

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol

IUPAC Name

1-[1-(aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

InChI

InChI=1S/C10H19NO/c1-8-3-2-4-10(8,12)9(7-11)5-6-9/h8,12H,2-7,11H2,1H3

InChI Key

WYHAZVOKLMXHPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1(C2(CC2)CN)O

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol is a chemical compound characterized by its unique molecular structure, which includes a cyclopropyl ring, an aminomethyl substituent, and a hydroxyl group on a cyclopentanol backbone. The molecular formula for this compound is C8H17NOC_8H_{17}NO, and its systematic name reflects its complex arrangement of functional groups. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, serving as an intermediate in the production of more complex molecules.

  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. Common reagents for this reaction include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to yield different amines or alcohols, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The aminomethyl group allows for nucleophilic substitution reactions, where it can react with alkyl halides or other electrophiles in the presence of a base .

The specific products of these reactions depend on the conditions and reagents used, highlighting the compound's versatility in organic synthesis.

Several synthetic routes have been developed for the preparation of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol:

  • Reaction of Cyclopropylcarbinol: This method involves reacting cyclopropylcarbinol with formaldehyde and ammonia under acidic conditions to generate the aminomethylcyclopropane intermediate. This intermediate can then undergo a Grignard reaction with 2-methylpropan-1-ol to yield the final product.
  • Industrial Production: In an industrial setting, optimized conditions such as controlled temperature, pressure, and the use of catalysts may enhance yield and purity. Purification steps like distillation or recrystallization are often employed to obtain the desired compound .

1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol has several applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.
  • Agrochemicals: The compound may be utilized in developing agricultural chemicals.
  • Specialty Chemicals: Its unique structure makes it valuable in producing specialty chemicals and materials .

Interaction studies involving 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol focus on its binding affinity and specificity towards various biological targets. The presence of the aminomethyl group enhances its potential to engage in molecular interactions that could lead to significant biological effects. Understanding these interactions is crucial for exploring its therapeutic potential and optimizing its use in drug development .

Similar Compounds

Compound NameStructural FeaturesNotable Differences
1-(Aminomethyl)cyclopropaneLacks hydroxyl group; simpler structureLess polar than 1-[1-(Aminomethyl)...]
2-Methylpropan-1-olNo cyclopropyl or aminomethyl groupsDifferent chemical properties
CyclopropylmethanolSimilar structure but lacks aminomethyl groupDifferent reactivity profile

Uniqueness

The uniqueness of 1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclopentan-1-ol lies in its combination of a cyclopropyl ring, an aminomethyl group, and a hydroxyl group. This combination imparts distinct chemical reactivity and potential applications not found in similar compounds, making it a valuable candidate for further research and development in various scientific fields .

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

169.146664230 g/mol

Monoisotopic Mass

169.146664230 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-15

Explore Compound Types